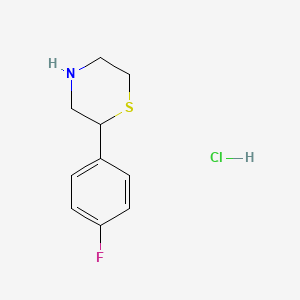

2-(4-Fluorophenyl)thiomorpholine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluorophenyl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C10H13ClFNS. It is an off-white solid that is used in various scientific research applications. The compound is characterized by the presence of a fluorophenyl group attached to a thiomorpholine ring, which is further stabilized by a hydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)thiomorpholine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Fluorophenyl)thiomorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(4-Fluorophenyl)thiomorpholine hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its unique chemical structure allows for modifications that enhance the efficacy and specificity of therapeutic agents. For instance, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Case Studies

- In a study focusing on the synthesis of novel antidepressants, researchers utilized this compound to create compounds that showed promising results in preclinical trials for their ability to inhibit the reuptake of serotonin and norepinephrine .

- Another investigation highlighted its role in developing antipsychotic medications, where modifications to the thiomorpholine structure improved binding affinity to dopamine receptors .

Agricultural Chemistry

Enhancing Agrochemical Formulations

This compound is also employed in agricultural chemistry, particularly in formulating pesticides and herbicides. Its inclusion in these formulations has been shown to enhance the effectiveness of active ingredients, leading to improved crop yields and pest resistance .

Research Findings

- A recent study demonstrated that formulations containing this compound exhibited increased efficacy against common agricultural pests compared to standard formulations without this compound. The enhanced performance was attributed to its ability to improve the penetration and stability of the active ingredients .

Material Science

Development of Novel Materials

In material science, this compound is used in the development of polymers with unique properties. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Applications in Research

- Researchers have explored its use in creating thermoplastic elastomers that exhibit superior flexibility and resilience compared to traditional materials. These advancements are paving the way for innovative applications in automotive and aerospace industries .

Biochemical Research

Studies on Enzyme Inhibition

The compound is utilized extensively in biochemical research, particularly in studies related to enzyme inhibition. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets for various diseases .

Notable Studies

- A significant study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results indicated a marked reduction in enzyme activity, suggesting its potential as a lead compound for developing anticancer therapies .

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound is employed as a standard substance in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its use ensures accurate analysis of complex mixtures, facilitating various chemical investigations .

Application Insights

- The reliability of this compound as a standard has been validated through multiple studies that highlighted its consistent performance across different analytical methods, thereby enhancing the reproducibility of results .

Summary Table of Applications

| Field | Application | Impact/Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis | Promising results in antidepressant and antipsychotic drugs |

| Agricultural Chemistry | Enhances agrochemical formulations | Improved efficacy against pests |

| Material Science | Development of novel polymers | Superior thermal stability and mechanical strength |

| Biochemical Research | Studies on enzyme inhibition | Potential lead compound for anticancer therapies |

| Analytical Chemistry | Standard substance in chromatographic techniques | Ensures accurate analysis and reproducibility |

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the thiomorpholine ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)thiomorpholine hydrochloride

- 2-(4-Bromophenyl)thiomorpholine hydrochloride

- 2-(4-Methylphenyl)thiomorpholine hydrochloride

Uniqueness

2-(4-Fluorophenyl)thiomorpholine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in research and industrial applications.

Activité Biologique

2-(4-Fluorophenyl)thiomorpholine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure enhances its chemical stability and binding affinity to various biological targets, making it a valuable candidate for drug development and biochemical research.

The compound has the following chemical formula: C10H12ClFNS. Its molecular weight is approximately 233.73 g/mol. The thiomorpholine ring contributes to its unique properties, allowing for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances binding affinity to enzymes and receptors, allowing the compound to modulate various biochemical pathways. This interaction can lead to significant effects on cellular processes, including enzyme inhibition and receptor activation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects comparable to established chemotherapeutic agents, with IC50 values in the low micromolar range against specific cancer types .

- Enzyme Inhibition : It has been utilized in studies focusing on enzyme inhibition, particularly in metabolic pathways relevant to drug metabolism and disease progression. This makes it a candidate for further exploration in therapeutic contexts .

- Neuropharmacological Effects : The compound is being investigated for its potential in treating neurological disorders. Its ability to penetrate the blood-brain barrier and interact with central nervous system targets could lead to new treatments for conditions such as depression or anxiety .

Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.11 µM to 1.47 µM, indicating potent activity compared to standard chemotherapeutics .

- Mechanistic Insights : Western blot analyses revealed that treatment with this compound leads to increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage, suggesting that it induces apoptosis in cancer cells through a mitochondrial pathway .

- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the phenyl ring can significantly alter biological activity. For example, substituting different halogen atoms affects both potency and selectivity against various targets .

Applications

The applications of this compound extend beyond basic research:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders and cancers.

- Agricultural Chemistry : The compound is also being explored for its potential use in enhancing the efficacy of agrochemicals, thereby improving crop yields .

- Material Science : Its unique properties make it suitable for developing novel materials with specific functional attributes beneficial for industrial applications .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique advantages of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)thiomorpholine hydrochloride | Chlorine substituent; moderate stability | Moderate cytotoxicity |

| 2-(4-Bromophenyl)thiomorpholine hydrochloride | Bromine substituent; higher lipophilicity | Variable activity |

| This compound | Fluorine substituent; enhanced binding | High cytotoxicity against cancer cells |

Propriétés

IUPAC Name |

2-(4-fluorophenyl)thiomorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNS.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTVYISDULFFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.